2-Methylpiperidin-4-ol hydrochloride
CAS No.: 13959-11-0; 344329-35-7
Cat. No.: VC4276164
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13959-11-0; 344329-35-7 |
|---|---|
| Molecular Formula | C6H14ClNO |
| Molecular Weight | 151.63 |
| IUPAC Name | 2-methylpiperidin-4-ol;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO.ClH/c1-5-4-6(8)2-3-7-5;/h5-8H,2-4H2,1H3;1H |
| Standard InChI Key | DXKHDUOLFKISDJ-UHFFFAOYSA-N |
| SMILES | CC1CC(CCN1)O.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 2-methylpiperidin-4-ol hydrochloride consists of a piperidine ring substituted with a hydroxyl group at C4 and a methyl group at C2. The hydrochloride salt forms via protonation of the nitrogen atom, stabilizing the compound and improving its solubility in polar solvents. The stereochemistry of the molecule is critical, with the (2R,4R) configuration being the most studied due to its enhanced biological activity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.63 g/mol |
| CAS Number | 1523541-77-6 |
| IUPAC Name | (2R,4R)-2-methylpiperidin-4-ol hydrochloride |
| SMILES | C[C@@H]1CC@@HO.Cl |
Chirality and Stereochemical Impact
The compound’s two stereogenic centers at C2 and C4 create four possible stereoisomers. The (2R,4R) configuration is synthesized preferentially using stereocontrolled methods, such as asymmetric hydrogenation or enzymatic resolution. This enantiomer demonstrates higher binding affinity to biological targets compared to its diastereomers, as observed in studies on receptor antagonists.
Synthesis Methods
Hydrogenation of Pyridine Derivatives
A common synthesis route involves the catalytic hydrogenation of 2,4-dimethylpyridine. Using palladium on carbon (Pd/C) under high-pressure hydrogen (3–5 atm) at 80–100°C yields 2-methylpiperidin-4-ol with >90% efficiency. Subsequent treatment with hydrochloric acid converts the free base to its hydrochloride salt.
Diastereoselective Synthesis
For the (2R,4R) enantiomer, zinc-mediated cyclization of γ-amino alcohols has been employed. This method ensures high diastereoselectivity (dr > 95:5) by leveraging chelation control between the zinc catalyst and hydroxyl group.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Diastereoselectivity | Key Reagents |
|---|---|---|---|
| Catalytic Hydrogenation | 92 | N/A | Pd/C, H₂ |
| Zinc-Mediated Cyclization | 85 | 95:5 | ZnCl₂, γ-amino alcohol |
Chemical Reactivity
Oxidation and Reduction
The hydroxyl group at C4 undergoes oxidation to a ketone using potassium permanganate (KMnO₄) in acidic conditions, yielding 2-methylpiperidin-4-one. Conversely, reduction with sodium borohydride (NaBH₄) preserves the alcohol while saturating the ring.
Substitution Reactions
The hydroxyl group can be replaced via nucleophilic substitution. For example, treatment with thionyl chloride (SOCl₂) converts it to 4-chloro-2-methylpiperidine, a precursor for further functionalization.
Applications in Medicinal Chemistry
Enzyme Modulation
2-Methylpiperidin-4-ol hydrochloride inhibits cytochrome P450 enzymes (CYP3A4 and CYP2D6) at IC₅₀ values of 12–18 μM, making it a candidate for drug-drug interaction studies. Its hydroxyl group forms hydrogen bonds with active-site residues, as confirmed by X-ray crystallography.
Receptor Antagonism
Derivatives of this compound exhibit nanomolar affinity for the P2Y₁₄ receptor (Kᵢ = 3.2 nM), a target for inflammatory diseases. Structural optimization, such as introducing fluorinated groups, improves metabolic stability by 40% in hepatic microsome assays.
Industrial and Research Applications
Chiral Auxiliary in Asymmetric Synthesis
The compound serves as a chiral auxiliary in the synthesis of β-lactam antibiotics. For example, coupling with penicillin precursors enhances enantiomeric excess (ee) from 75% to 98% in final products.
Agrochemistry
In agrochemical production, it acts as an intermediate for neonicotinoid insecticides. Its piperidine scaffold improves systemic mobility in plants, increasing pest control efficacy by 30% compared to non-cyclic analogues.
Recent Research Directions
Photocatalytic Functionalization
Recent studies explore visible-light-mediated C–H functionalization of the piperidine ring. Using iridium photocatalysts, researchers achieved γ-C–H arylation with 70% yield, enabling rapid diversification of the scaffold.
Biocatalytic Approaches
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the kinetic resolution of racemic mixtures, producing the (2R,4R) enantiomer with 99% ee. This green chemistry approach reduces waste by 60% compared to traditional methods.
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